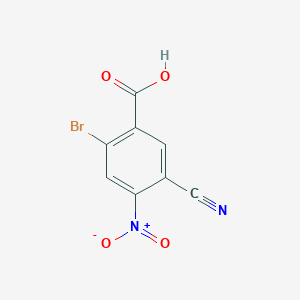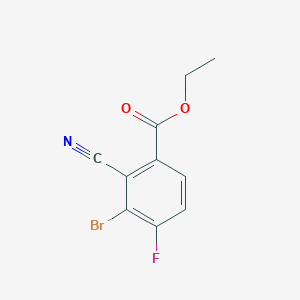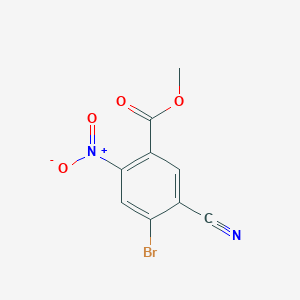
Methyl 2-bromo-4-cyano-3-nitrophenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-3-nitrophenylacetate (MBCNPA) is an organic compound that has been used in a wide range of scientific research applications. It is a small molecule, which can be synthesized in the laboratory using a variety of methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been used extensively in scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a precursor for the synthesis of other organic compounds. It has also been used as an inhibitor of enzymes, as an inhibitor of cell proliferation, and as an inhibitor of protein phosphorylation. In addition, it has been used as a fluorescent probe for the detection of biomolecules and as a substrate for the synthesis of peptides.
Mechanism of Action
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been shown to inhibit enzymes, cell proliferation, and protein phosphorylation by binding to the active sites of these molecules. It has been found to bind to the active sites of enzymes and to block the activity of these enzymes. It has also been found to bind to the active sites of proteins, which prevents the proteins from being phosphorylated. In addition, it has been found to inhibit cell proliferation by blocking the activity of certain proteins involved in cell division.
Biochemical and Physiological Effects
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to inhibit cell proliferation, and to inhibit protein phosphorylation. It has also been found to have antioxidant and anti-inflammatory effects. In addition, it has been found to have an anti-cancer effect by inhibiting the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-4-cyano-3-nitrophenylacetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Another advantage is that it is relatively stable and can be stored for long periods of time. One limitation is that it is toxic and should be handled with care. Another limitation is that it can be difficult to purify, which can lead to impure products.
Future Directions
The future directions for Methyl 2-bromo-4-cyano-3-nitrophenylacetate research include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its potential uses in drug development. In addition, further research into its mechanism of action and its potential to be used as a fluorescent probe for the detection of biomolecules is needed. Finally, further research is needed to determine the most efficient and cost-effective synthesis methods for Methyl 2-bromo-4-cyano-3-nitrophenylacetate.
properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-8(14)4-6-2-3-7(5-12)10(9(6)11)13(15)16/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAKMUCCWLMZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-4-cyano-3-nitrophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-5-boronic Acid Pinacol Ester](/img/structure/B1414229.png)
